ddA-HP

Description

Significance of Phosphonate (B1237965) Modifications in Nucleoside Chemistry

The modification of nucleoside structures has been a key strategy in developing therapeutic agents. A significant challenge in utilizing nucleoside monophosphates as drugs is their susceptibility to enzymatic hydrolysis by phosphatases and phosphodiesterases due to the labile phosphorus-oxygen bond. frontiersin.org This enzymatic instability limits their potential as drug candidates. frontiersin.org

The introduction of a phosphonate motif, featuring a stable carbon-phosphorus bond, serves as a bioisosteric replacement for the labile P-O bond found in natural nucleoside phosphates. frontiersin.org This modification is crucial in medicinal chemistry as it addresses fundamental principles of enzymatic stability and minimizes metabolic deactivation. frontiersin.org Nucleoside phosphonates are designed to mimic nucleoside phosphates, offering enhanced chemical and metabolic stability because the phosphorus-carbon bond is not susceptible to enzymatic hydrolysis. frontiersin.org

Nucleoside phosphonates can also function as substrates for various kinases, allowing them to undergo enzymatic phosphorylation to yield diphospho phosphonate analogues. frontiersin.org This is particularly important for antiviral and antitumoral drugs, where the pharmacologically active species is often a nucleoside triphosphate analogue. frontiersin.org The administration of a nucleoside monophosphate analogue, or a prodrug that delivers it intracellularly, can bypass the often rate-limiting initial phosphorylation step in the nucleoside activation process. frontiersin.orgnih.gov Nucleoside phosphonate prodrugs are designed to efficiently cross biological barriers and reach target cells. nih.gov

Definition and Classification of 2',3'-Dideoxyadenosine-5'-Phosphonate (ddA-HP) within the Dideoxynucleoside Analogue Class

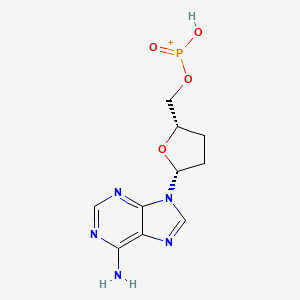

2',3'-Dideoxyadenosine-5'-Phosphonate (this compound) is a chemical compound classified within the broader category of dideoxynucleoside analogues and, more specifically, as a nucleoside phosphonate. Dideoxynucleoside analogues are characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the sugar moiety. This structural modification is critical for their mechanism of action as chain terminators in nucleic acid synthesis. elsevier.eswikipedia.org

This compound is a phosphonate derivative of 2',3'-dideoxyadenosine (B1670502) (ddA). In this compound, a phosphonate group is attached, typically at the 5' position of the dideoxyribose sugar. This distinguishes it from natural nucleotides which have a phosphate (B84403) group (containing a P-O bond to the sugar) at the 5' position. The presence of the phosphonate group (with a P-C bond) provides the enhanced metabolic stability characteristic of nucleoside phosphonates. frontiersin.org

Within the classification of dideoxynucleoside analogues, ddA is an adenosine (B11128) analogue. wikipedia.org this compound, as a phosphonate derivative, represents a strategy to improve the delivery or metabolic activation of the dideoxyadenosine core structure. Research has explored phosphonate derivatives of various dideoxynucleosides, including AZT, d4T, and ddA, as potential prodrugs or active antiviral agents. researchgate.net Specifically, 2',3'-dideoxyadenosine 5'-monophosphate (ddAMP) is a key intermediate in the metabolism of the antiviral agent 2',3'-dideoxyinosine (ddI) to its active triphosphate form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). nih.gov While this compound is a phosphonate and not a phosphate like ddAMP, research into the metabolic pathways of related dideoxyadenosine derivatives highlights the importance of 5'-modified forms for biological activity.

Studies have investigated phosphonate derivatives of ddA for their anti-HIV activity. researchgate.net These phosphonate derivatives are explored as potential prodrugs designed to deliver the active nucleotide analogue intracellularly, bypassing limitations in the phosphorylation of the parent nucleoside. nih.govresearchgate.net The synthesis of such phosphonate derivatives, including those related to ddA, involves specific chemical approaches to introduce the stable phosphonate moiety. nih.govfrontiersin.org

Research findings on phosphonate derivatives of ddA have indicated activity against HIV-1 in cell cultures. researchgate.net For instance, among phosphonate derivatives of d4T and ddA, some showed significant anti-HIV activity in MT-4 cells. researchgate.net

While specific detailed research findings solely focused on "this compound" as a distinct compound name are less prevalent in the search results compared to its related compounds like ddA or phosphonate prodrugs of dideoxynucleosides, the context provided establishes its place as a 5'-phosphonate derivative of 2',3'-dideoxyadenosine, studied within the framework of developing more stable and potentially more effective nucleoside analogue antivirals. The synthesis and biological evaluation of such phosphonate derivatives are ongoing areas of research in medicinal chemistry aimed at overcoming limitations of parent nucleosides. nih.govresearchgate.netfrontiersin.org

Data Table:

| Compound Class | Modification Type | Example Analogues (Parent Nucleosides) | Key Feature |

| Dideoxynucleoside Analogues | Sugar (3'-OH removal) | AZT, ddI, ddC, d4T, 3TC, ABC, FTC, ddA | Lack of 3'-OH, acts as chain terminator |

| Nucleoside Phosphonates | Phosphate mimic | Adefovir, Tenofovir (B777), this compound | Stable P-C bond, resistant to hydrolysis |

| Dideoxynucleoside Phosphonates | Combined | This compound, Phosphonate derivatives of AZT, d4T | Lack of 3'-OH and stable phosphonate group |

Detailed Research Findings (Specific to this compound or closely related phosphonate derivatives of ddA):

Research has investigated phosphonate derivatives of ddA for their anti-HIV activity. One study evaluated novel phosphonate derivatives of AZT, d4T, and ddA for their anti-HIV activity and cytotoxicity. researchgate.net While the abstract highlights activity among d4T and AZT phosphonate derivatives, it also mentions that phosphonate derivatives of ddA were tested. researchgate.net The study reported that in general, all of these molecules (including ddA phosphonate derivatives) were active against HIV-1. researchgate.net Specifically, one analogue (9f, which appears in a figure related to phosphonate derivatives of d4T and ddA in the source) exhibited significant HIV activity in MT-4 cells with an EC50 of 0.034 µM, without notable toxicity. researchgate.net This indicates that the phosphonate modification of the dideoxyadenosine structure can lead to compounds with potent antiviral effects in cell culture. researchgate.net

Another area of research involves the metabolic activation of dideoxyadenosine derivatives. 2',3'-dideoxyadenosine 5'-monophosphate (ddAMP), a phosphate analog of this compound's core structure, is a crucial intermediate in the activation of ddI to its active triphosphate form, ddATP. nih.gov Studies on the cellular phosphorylation of ddAMP in human peripheral blood mononuclear cells (PBMC) and a human T cell line (CEMss) suggest that mitochondrial adenylate kinase (AK2) plays a major role in the cellular activation of these compounds in human lymphocytes. nih.gov While this compound has a phosphonate group instead of a phosphate, research into the metabolic fate of related 5'-modified dideoxyadenosines provides context for understanding how such molecules might be processed within cells to exert their effects.

Furthermore, the application of phosphoramidate (B1195095) prodrug technology to purine (B94841) nucleoside analogues like 2',3'-dideoxyadenosine (ddA) has led to markedly enhanced antiviral potencies of such prodrugs. acs.org This underscores the potential for improved cellular delivery and activation when the 5'-phosphate or phosphonate group is masked or modified. acs.org

Research on DNA polymerase activity has also utilized substrates containing phosphonate linkages. For example, studies investigating the structural basis of DNA polymerase theta (Pol θ) mediated DNA end joining have used DNA substrates with a 3'-terminal dideoxyadenosine and a 5'-terminal phosphonate (referred to as HP in that context, representing a primer with a 5'-H-phosphonate). oup.com While this refers to a DNA strand modified with a phosphonate rather than a free nucleoside phosphonate, it highlights the use of phosphonate-modified nucleotides in biochemical studies related to DNA synthesis and repair, processes that can be targeted by nucleoside analogues.

These findings collectively demonstrate that while "this compound" as a specific compound name may appear in the context of broader studies on dideoxynucleoside phosphonates and related prodrugs, research into 5'-modified dideoxyadenosine structures, including phosphonates, has shown promising antiviral activity and provided insights into their cellular metabolism and interactions with enzymes involved in nucleic acid synthesis.

Structure

3D Structure

Properties

CAS No. |

142479-05-8 |

|---|---|

Molecular Formula |

C10H13N5O4P+ |

Molecular Weight |

298.22 g/mol |

IUPAC Name |

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |

InChI |

InChI=1S/C10H12N5O4P/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16)17/h4-7H,1-3H2,(H2-,11,12,13,16,17)/p+1/t6-,7+/m0/s1 |

InChI Key |

SJLFIVXYOINYLK-NKWVEPMBSA-O |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1CC(OC1CO[P+](=O)O)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation of Dda Hp

Strategies for the Chemical Synthesis of Nucleoside 5'-Phosphonates

The chemical synthesis of nucleoside phosphonates, particularly at the 5' position, involves strategies that aim to selectively introduce the phosphonate (B1237965) moiety onto the nucleoside scaffold. Unlike enzymatic synthesis which offers high regio- and chemoselectivity, chemical methods often face challenges such as lower regioselectivity and potential side reactions like depurination or modification of the nucleobase. umich.edu Therefore, protecting groups are frequently employed to direct the phosphonylation to the desired site and prevent unwanted reactions. umich.eduacs.org

General approaches to nucleoside phosphorylation, which provide a foundation for understanding phosphonate synthesis, can involve the nucleoside acting as either an electrophile or a nucleophile. umich.edu However, using electrophilic phosphorus reagents in phosphorylation often lacks high regioselectivity. umich.edu

For the synthesis of nucleoside 5'-phosphonates specifically, strategies often involve forming a phosphorus-carbon bond at the 5' position of the sugar moiety. This differs from the typical nucleoside phosphates which have a phosphorus-oxygen bond. frontiersin.org The phosphonomethoxy (P-C-O) functionality, where the 5'-oxygen and 5'-carbon positions are effectively swapped compared to a natural nucleoside monophosphate (P-O-C), is a common structural motif in nucleoside phosphonates. frontiersin.org

Exploration of Reaction Pathways and Conditions for ddA-HP Synthesis

While specific detailed reaction pathways solely for this compound (2',3'-dideoxyadenosine phosphonate) are not extensively detailed in the provided search results, the synthesis of related nucleoside phosphonates and 2',3'-dideoxynucleoside derivatives offers insights into potential routes.

One strategy for introducing a phosphonomethyl group at the 5' position of 2',3'-dideoxynucleosides involves the reaction of the nucleoside with diethyl [(p-toylsulfonyl)oxy]methanephosphonate in the presence of sodium hydride. This method has been applied to pyrimidine (B1678525) 2',3'-dideoxynucleosides to yield the 5'-O-phosphonomethylated derivatives. nih.gov While this example is for an oxygen-linked phosphonomethyl group, it illustrates the use of activated phosphonate reagents and basic conditions for reaction at the 5' position of dideoxynucleosides.

Another relevant approach in nucleoside phosphonate synthesis involves H-phosphonate chemistry. For instance, the synthesis of bis(SATE)-ddUMP utilized dideoxy uridine (B1682114) (ddU) converted to its 5'-hydrogen-phosphonate by reaction with phosphoric acid in the presence of pivaloyl chloride and pyridine. acs.org This intermediate was then further reacted. Such H-phosphonate methods can be applicable to various nucleosides, including dideoxy derivatives. acs.org

The synthesis of 5'-methylene phosphonate furanonucleosides has also been reported via a Horner-Wadsworth-Emmons reaction between protected 5'-ketal nucleoside intermediates and a bisphosphonate reagent. acs.org This highlights the use of Wittig-type reactions to introduce a phosphonate-containing carbon chain at the 5' position.

Given that this compound is a 2',3'-dideoxyadenosine (B1670502) derivative with a phosphonate group, synthetic routes would likely involve starting from 2',3'-dideoxyadenosine or a protected form thereof, and introducing the phosphonate moiety at the 5' position using appropriate phosphonylating agents and reaction conditions. The absence of hydroxyl groups at the 2' and 3' positions in ddA simplifies synthesis by removing potential sites for unwanted phosphonylation, thereby aiding in regioselectivity towards the 5' position.

Control of Stereochemistry and Regioselectivity in Phosphonate Introduction

Controlling regioselectivity during nucleoside phosphonate synthesis is crucial to ensure the phosphonate group is attached at the desired position, typically the 5' carbon in the case of this compound. The inherent reactivity of nucleosides, possessing multiple hydroxyl groups (in the case of ribo- or deoxyribonucleosides) and potentially reactive sites on the nucleobase, necessitates careful synthetic design. umich.edu For 2',3'-dideoxy nucleosides like ddA, the absence of 2' and 3' hydroxyls simplifies regiocontrol, primarily directing reactions towards the 5' hydroxyl or the nucleobase. nih.gov

Protecting groups play a vital role in achieving regioselectivity by selectively blocking reactive sites on the sugar and nucleobase, allowing the phosphonylating agent to react predominantly at the unprotected 5' position. umich.eduacs.org The choice of protecting groups and the order of their introduction and removal are critical for the success of the synthesis. acs.org

Stereochemistry can be a factor in nucleoside phosphonate synthesis, particularly if a new chiral center is created at the phosphorus atom or if the synthesis involves modifications to the sugar moiety that introduce new stereocenters. While the phosphonate group itself in this compound (presumably a 5'-phosphonomethyl or similar structure) might not introduce a chiral phosphorus, synthetic routes involving the formation of P-chiral phosphonates have been explored for other nucleoside phosphonate analogs, often resulting in diastereomeric mixtures (Rp and Sp isomers) that may require separation. acs.orgnih.gov Methods for controlling stereochemistry at the phosphorus center, such as using chiral auxiliaries or asymmetric synthesis strategies, have been developed for various phosphonate derivatives. acs.orgwavelifesciences.com

For this compound, the stereochemistry of the nucleoside itself is defined by the 2',3'-dideoxyribose sugar. Synthetic strategies would need to preserve this stereochemistry. If the phosphonate introduction creates a new chiral center, for example, if it's a phosphonate ester with two different substituents on phosphorus, then controlling or separating the resulting stereoisomers would be necessary.

Detailed research findings on the specific stereochemical outcomes and regioselectivity for this compound synthesis were not prominently available in the search results. However, the general principles and techniques developed for other nucleoside phosphonates, such as the use of protecting groups and methods for handling phosphorus chirality, would be relevant.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

Structural confirmation of synthesized this compound relies on a combination of advanced spectroscopic and analytical techniques. These techniques provide detailed information about the molecular structure, connectivity, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is indispensable for confirming the structure of nucleoside phosphonates. nih.gov

¹H NMR provides information about the hydrogen atoms in the molecule, their chemical environments, and coupling patterns, which helps in confirming the sugar and base moieties and the presence and position of the phosphonate group.

¹³C NMR provides information about the carbon skeleton. Shifts and coupling to phosphorus can confirm the attachment site of the phosphonate.

³¹P NMR is particularly useful as phosphorus is a unique nucleus in these molecules. The chemical shift and multiplicity of the phosphorus signal provide direct evidence for the presence and nature of the phosphonate group.

Mass Spectrometry (MS): Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), are used to determine the molecular weight of the synthesized compound and confirm its identity. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS or MS²) can provide fragmentation patterns that offer detailed structural information. Data-dependent acquisition (DDA) is a common MS/MS technique used in structural analysis of complex molecules, where precursor ions are selected for fragmentation based on their intensity. synapse.orgwaters.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purification and analysis of nucleoside phosphonates. It can be coupled with UV detection (due to the nucleobase chromophore) and often with mass spectrometry (HPLC-MS) for online analysis and identification. researchgate.net Different stationary phases and mobile phases can be used to achieve separation based on polarity and ionic properties.

Other Techniques: Depending on the specific nature of the this compound derivative, other techniques might be employed:

Infrared (IR) Spectroscopy: Can provide information about the functional groups present, such as P=O and P-C bonds. researchgate.net

UV-Vis Spectroscopy: Useful for confirming the presence and concentration of the nucleobase.

X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography can provide a definitive 3D structure, including bond lengths, angles, and stereochemistry. exeter.ac.ukresearchgate.net

These techniques, used in combination, provide comprehensive data for the unambiguous structural confirmation of synthesized this compound and its derivatives.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 2',3'-dideoxyadenosine (ddA) | 9646 |

| 2',3'-dideoxyadenosine triphosphate (ddATP) | 65304 nih.govdrugbank.com |

| Chitosan | 71853 daneshyari.com |

| 2'-Deoxyadenosine 3'-monophosphate | 167350 nih.gov |

| Lodenosine (2'-F-ddA) | 72180 nih.gov |

Data Table Example (Illustrative - based on general nucleoside phosphonate characterization)

While specific spectroscopic data for this compound was not found, the following table illustrates the type of data that would be presented for structural confirmation, based on typical nucleoside phosphonate characterization using NMR and MS.

| Technique | Parameter | Expected/Observed Value (Illustrative) | Interpretation (Illustrative) |

| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for adenine (B156593) base protons, sugar protons (absence of 2', 3' hydroxyls), and protons on the phosphonate group. | Confirms presence of adenine and dideoxyribose, indicates phosphonate attachment. |

| Coupling Constants | Splitting patterns for sugar protons and coupling to phosphorus. | Provides information on connectivity and stereochemistry of sugar ring and phosphonate. | |

| ¹³C NMR | Chemical Shifts (δ) | Signals for adenine carbons, sugar carbons (C1', C4', C5'), and carbon(s) directly attached to phosphorus. | Confirms carbon skeleton and phosphonate attachment site. |

| P-C Coupling (J) | Coupling between phosphorus and adjacent carbons. | Direct evidence of P-C bond formation. | |

| ³¹P NMR | Chemical Shift (δ) | Typically in the range of phosphonates. | Confirms presence and type of phosphonate group. |

| Multiplicity | Splitting based on coupled protons. | Provides information on the environment of the phosphorus atom. | |

| Mass Spectrometry | Molecular Ion ([M+H]⁺ or [M-H]⁻) | Mass corresponding to the calculated molecular weight of this compound. | Confirms molecular weight and identity. |

| Fragmentation Ions | Characteristic fragments from the cleavage of the nucleoside and phosphonate portions. | Provides detailed structural information. |

Molecular and Cellular Pharmacodynamics of Dda Hp

Intracellular Activation and Metabolic Pathways

Nucleoside and nucleotide analogs typically require intracellular processing to reach their active forms, which can then exert their therapeutic effects. This often involves phosphorylation by cellular enzymes.

Role of Cellular Kinases in ddA-HP Phosphorylation to Active Metabolites

For many nucleoside analogs, including dideoxyadenosine (ddA), the parent compound must be phosphorylated to its active triphosphate form by cellular kinases. For instance, didanosine (B1670492) (ddI), a prodrug of ddA, is phosphorylated within the cell to dideoxyadenosine triphosphate (ddATP) by cellular enzymes. doaj.org This triphosphate form is the active metabolite. doaj.org

Phosphonate (B1237965) analogs, like tenofovir (B777) (an analog of deoxyadenylate), already contain a phosphonate group, which can mimic a phosphate (B84403). However, they often still undergo further phosphorylation steps intracellularly to yield their active, typically diphosphorylated, forms. idrblab.cn These phosphorylation steps are catalyzed by cellular kinases. For tenofovir, phosphorylation to the monophosphate can be carried out by adenylate kinase, while further phosphorylation to the active diphosphate (B83284) involves nucleoside diphosphate kinase and potentially other kinases like pyruvate (B1213749) kinase and creatine (B1669601) kinase. idrblab.cn It is likely that this compound, as a phosphonate analog of ddA, would also undergo cellular phosphorylation to a higher-phosphorylated, active metabolite, with cellular kinases playing a crucial role in these conversion steps.

Pathways of Intracellular Anabolism and Catabolism of Phosphonate Analogs

The intracellular fate of phosphonate analogs involves both anabolic (synthesis of active forms) and catabolic (degradation) pathways. Anabolism primarily involves the sequential phosphorylation steps catalyzed by cellular kinases, as described above, leading to the formation of the active triphosphate or diphosphate metabolite. idrblab.cn These phosphorylation reactions are essential for the analog to be recognized as a substrate by viral polymerases.

Catabolism of phosphonate analogs and their metabolites also occurs intracellularly. Studies on the intracellular metabolism of phosphonate analogs, such as the metabolites of tenofovir, have shown that they can exhibit relatively long intracellular half-lives, particularly in certain cell types. idrblab.cn This persistence of the active metabolite can contribute to the sustained antiviral effect. The specific enzymes and pathways involved in the catabolism of this compound would determine its intracellular persistence and potential for accumulation. General pathways for phosphonate catabolism involving cleavage of the carbon-phosphorus bond have been identified in various organisms, often linked to phosphorus acquisition, but the specific catabolic routes for therapeutic phosphonate analogs in mammalian cells can vary. kawachem.co.jp

Target Enzyme Interaction and Mechanism of Action

The active metabolite of this compound is expected to exert its antiviral effect by interfering with the function of viral enzymes essential for replication.

Competitive Inhibition of Viral Polymerases (e.g., Reverse Transcriptase)

Nucleoside and nucleotide analogs, once converted to their active triphosphate forms, typically act as competitive inhibitors of viral polymerases. cdutcm.edu.cnnih.gov They compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral nucleic acid chain. doaj.org In the context of retroviral infections like HIV, the primary target is the viral reverse transcriptase (RT), an enzyme responsible for converting the viral RNA genome into DNA. researchgate.netyoutube.comwikipedia.org The active metabolite of this compound is expected to compete with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the active site of viral reverse transcriptase. doaj.org This competition can slow down or halt the synthesis of viral DNA.

Mechanism of DNA/RNA Chain Termination through Incorporation

A key mechanism of action for 2',3'-dideoxynucleoside analogs, including ddA and its phosphorylated metabolites like ddATP, is chain termination. nih.govxenbase.orgnih.govdigibib.net These analogs lack a hydroxyl group at the 3' position of the deoxyribose sugar. nih.govxenbase.orgdigibib.net When a viral polymerase incorporates an activated dideoxy analog into the growing DNA or RNA chain, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond. nih.govxenbase.orgdigibib.net This immediately halts further elongation of the nucleic acid chain, effectively terminating viral genome synthesis. nih.govxenbase.orgnih.govdigibib.net As a phosphonate analog of ddA, the active metabolite of this compound is also expected to function as a chain terminator upon incorporation into the viral nucleic acid by viral polymerases, due to the modification at the 2' and 3' positions of the sugar moiety.

Characterization of Binding Kinetics and Substrate Specificity at Enzyme Active Sites

Understanding the interaction between the active metabolite of this compound and its target viral polymerase involves the characterization of binding kinetics and substrate specificity. Enzyme kinetics studies, including the determination of parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity), can provide insights into the affinity of the active metabolite for the enzyme's active site and the rate at which it is incorporated compared to the natural substrate. nih.govnih.govwikipedia.org Competitive inhibitors, like nucleotide analogs, typically increase the apparent Km for the natural substrate without affecting the Vmax. nih.gov

Substrate specificity is also a critical factor. Viral polymerases can exhibit different substrate preferences compared to host cellular polymerases, which contributes to the selective toxicity of antiviral nucleoside/nucleotide analogs. nih.gov Characterizing the binding of the active this compound metabolite to the active site of the target viral polymerase (e.g., HIV-1 RT) involves studying how efficiently it is bound and incorporated relative to the natural dATP, and how it interacts with key amino acid residues in the active site. researchgate.netwikipedia.org Studies on related compounds and polymerases utilize techniques to assess binding affinity and incorporation efficiency, which would be applicable to this compound to fully characterize its interaction at the enzyme active site. researchgate.netwikipedia.org

Exploration of Non-Canonical Molecular Targets and Interactions

Exploration into the molecular and cellular pharmacodynamics of nucleoside analogues typically involves identifying their interactions with biological macromolecules, such as enzymes and receptors, and the subsequent effects on cellular processes. For many nucleoside analogues, a primary or canonical mechanism of action involves intracellular phosphorylation to their active triphosphate forms, which then interfere with viral or cellular polymerase activity by acting as chain terminators or competing with endogenous nucleotides. rsc.orgcardiff.ac.uknih.gov

However, a comprehensive review of available research findings specifically detailing the non-canonical molecular targets and interactions of ddU-HP (this compound) did not yield specific data or detailed research on this topic in the conducted searches. While the broader field of pharmacodynamics investigates all molecular, biochemical, and physiological effects of a drug scribd.com, and research exists on non-canonical targets for other classes of compounds hp.com, specific studies elucidating non-canonical pathways or off-target interactions for ddU-HP were not readily found in the examined literature.

Therefore, based on the current search, detailed information regarding the exploration of non-canonical molecular targets and interactions of this compound (ddU-HP), including specific data tables or detailed research findings beyond its potential role as a nucleoside analogue precursor, is not available.

Preclinical Research Methodologies for Assessing Dda Hp S Biological Activities

In Vitro Cellular Assays for Mechanistic Investigations

In vitro cellular assays represent the foundational step in characterizing the molecular and cellular effects of ddA-HP. These controlled experiments allow for detailed mechanistic investigations into its activity, metabolism, and impact on cellular pathways.

To profile the biological activity of this compound, researchers utilize various human T-cell lines, which are primary targets of the Human Immunodeficiency Virus (HIV). Cell lines such as MOLT-4 and CCRF-CEM are frequently used to study the metabolism of nucleoside analogs like ddI and its subsequent metabolites, including this compound. nih.gov

Studies in these cell culture systems focus on the intracellular conversion of this compound to its active triphosphate form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). Research has shown that the formation of ddATP from the parent drug ddI is rapid and concentration-dependent in MOLT-4 and CEM cells. nih.gov A critical aspect of activity profiling in these models is determining the intracellular half-life of the active metabolite, ddATP. In MOLT-4 cells, the removal of ddATP is slow, with a reported half-life of 25-40 hours, a factor that may contribute to the sustained pharmacological effect of the parent drug. nih.gov

Another important cell model for these investigations is the human peripheral blood mononuclear cell (PBMC). A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous determination of ddI and ddATP in human PBMCs, allowing for detailed cell pharmacokinetic studies. nih.gov

The selection of appropriate cell culture models is fundamental for elucidating the metabolic activation pathway and the persistence of the active moiety of drugs like ddI, providing essential data on the activity profile of intermediates like this compound.

Investigating how this compound is taken up and distributed within a cell is critical to understanding its mechanism of action. As a phosphorylated nucleotide, its direct uptake across the cell membrane is generally limited. Instead, it is primarily formed intracellularly from its parent nucleoside, ddI. However, studying the behavior of any potential extracellular this compound or its analogs involves several established methodologies.

Cellular uptake mechanisms are typically dissected using a combination of techniques. The process often begins with incubating cultured cells with the compound and then quantifying its intracellular concentration over time and at varying concentrations. mdpi.com To distinguish between different uptake pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, specific pharmacological inhibitors are used. mdpi.comqiagenbioinformatics.comnih.gov For example, chlorpromazine is used to inhibit the clathrin-mediated pathway, while amiloride can block macropinocytosis. qiagenbioinformatics.com Temperature-dependent uptake studies, often performed at 4°C, are also conducted to differentiate active transport from passive diffusion, as active processes are significantly inhibited at low temperatures. qiagenbioinformatics.com

Once inside the cell, determining the compound's distribution is achieved through subcellular fractionation and imaging techniques. Fractionation separates major organelles like the nucleus, mitochondria, and cytoplasm, allowing for the quantification of the compound in each compartment. nih.gov Advanced imaging, such as confocal microscopy using fluorescently labeled analogs of the compound, can provide visual evidence of its localization within specific cellular structures. nih.gov These imaging studies often involve co-localization with fluorescent markers specific to organelles like lysosomes or mitochondria to precisely map the compound's intracellular fate. mdpi.com

Enzyme assays are essential for directly measuring the interaction of this compound with specific cellular enzymes, particularly those involved in its metabolic activation pathway. As this compound must be converted to the active ddATP, in vitro assays have been conducted to identify and characterize the kinases responsible for its phosphorylation.

Studies have investigated the role of adenylate kinase (myokinase) in the phosphorylation of this compound. Using ATP as the phosphate (B84403) donor, purified adenylate kinase was shown to phosphorylate this compound to 2',3'-dideoxyadenosine-5'-diphosphate (ddADP). The efficiency of this reaction, however, was found to be only 8.8% of that for the natural substrate, adenosine (B11128) monophosphate (AMP), based on a comparison of Vmax/Km ratios. researchgate.net

Another key enzymatic reaction studied is the pyrophosphorylation of this compound, which is the reverse reaction of 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase. In the presence of PRPP, both Escherichia coli and rat-derived PRPP synthetases were found to catalyze the pyrophosphorylation of this compound. The efficiencies of this conversion were significantly higher than that of the adenylate kinase-mediated reaction, reaching 52% and 35% of the rate observed for AMP with the E. coli and rat enzymes, respectively. researchgate.net

These direct enzyme assays provide quantitative data on the kinetics of this compound metabolism, helping to identify the primary pathways for its activation and potential bottlenecks in its conversion to the pharmacologically active triphosphate form.

Below is a data table summarizing the kinetic findings for enzymes involved in this compound metabolism.

| Enzyme | Source | Substrate | Vmax/Km Efficiency (Relative to AMP) | Reference |

| Adenylate Kinase | Not Specified | ddAMP | 8.8% | researchgate.net |

| PRPP Synthetase | E. coli | ddAMP | 52% | researchgate.net |

| PRPP Synthetase | Rat | ddAMP | 35% | researchgate.net |

To understand the broader impact of a compound like this compound on cellular function, researchers can employ quantitative proteomics and phosphoproteomics. These powerful, large-scale techniques measure changes in protein abundance and phosphorylation status across the entire proteome, offering insights into the cellular pathways modulated by the compound.

Mass spectrometry (MS)-based proteomics is a widely used method for unbiased protein quantification. nih.gov In a typical workflow, proteins are extracted from control and compound-treated cells, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Data-Dependent Acquisition (DDA) is a common MS strategy where the most abundant peptide ions in a survey scan are selected for fragmentation, generating spectra that are used to identify and quantify peptides. nih.govnih.gov By comparing the abundance of thousands of proteins between samples, researchers can identify which proteins are up- or down-regulated in response to the compound. nih.gov

Phosphoproteomics specifically investigates protein phosphorylation, a key post-translational modification that regulates signal transduction pathways. nih.gov Dysregulated phosphorylation is a hallmark of many diseases. nih.gov The methodology is similar to proteomics but includes an additional step to enrich for phosphorylated peptides before MS analysis. youtube.com DDA-based phosphoproteomics allows for the identification and quantification of thousands of phosphorylation sites, revealing which signaling networks are activated or inhibited. nih.govyoutube.com

The resulting datasets of differentially expressed proteins or phosphosites are then subjected to bioinformatic pathway analysis. nih.govnih.govhsanmartino.it Tools like Ingenuity Pathway Analysis (IPA) or PANTHER are used to identify statistically significant enrichment of proteins within known biological pathways, such as cell cycle control, apoptosis, or metabolic regulation. researchgate.netnih.gov This approach can uncover the molecular mechanisms underlying the biological activities of a compound like this compound. hsanmartino.it

Ex Vivo Tissue and Organotypic Slice Models for Systemic Response Analysis

Ex vivo models, which utilize living tissue studied outside the body, serve as a crucial intermediate step between simplified in vitro cell cultures and complex in vivo animal studies. nih.gov These models, including precision-cut tissue slices and organotypic slice cultures, largely preserve the native three-dimensional architecture and cellular heterogeneity of the original organ. mdpi.comnih.gov This allows for the analysis of a compound's effects in a more physiologically relevant context, where interactions between different cell types within the tissue are maintained. mdpi.comnih.gov

For a compound like this compound, which is a metabolite of a systemically administered drug, ex vivo models could be used to assess its effects on various target and non-target tissues. For instance, liver slices could be used to study the metabolism and potential hepatotoxicity of this compound and its parent compound. Similarly, organotypic cultures of lymphoid tissue could provide insights into the compound's efficacy and effects on immune cells in a structured environment.

Organotypic hippocampal slice cultures, for example, are a well-established model in neuroscience for studying neurodegenerative processes and for drug screening. nih.govbohrium.com While not a primary target for an anti-retroviral, this type of model demonstrates the capability of ex vivo systems to maintain complex tissue structures for extended periods, enabling the study of long-term compound effects. bohrium.comfrontiersin.org The methodology typically involves culturing thin slices of tissue on a porous membrane, which allows for nutrient exchange while preserving the tissue's structural integrity. nih.gov Such systems are amenable to various analytical techniques, including immunohistochemistry, biochemical assays, and functional assessments, to evaluate the systemic response to a therapeutic agent. frontiersin.org

In Vivo Animal Models for Pharmacodynamic and Mechanistic Studies

In vivo animal models are indispensable for understanding the pharmacodynamic (PD) properties and systemic mechanisms of a drug and its metabolites in a whole, living organism. researchgate.net These models allow researchers to study the relationship between drug concentration and its pharmacological effect over time, integrating the complexities of absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov The selection of an appropriate animal model is critical and is often based on similarities to human physiology and the specific disease being studied. nih.govmdpi.com

For a compound like this compound, which is an intracellular metabolite, in vivo studies would typically be conducted by administering the parent drug, ddI. The primary goal of such studies is to correlate the intracellular concentrations of the active moiety, ddATP (formed from this compound), in target cells or tissues with the desired therapeutic outcome (e.g., inhibition of viral replication). europa.eu This involves collecting tissue or cell samples from the animals at various time points after drug administration to measure metabolite levels and assess biological markers of drug effect. nih.gov

Mechanistic studies in animal models can validate findings from in vitro experiments. synapse.org For example, if in vitro data suggest that this compound modulates a specific cellular pathway, researchers can examine biomarkers of that pathway in treated animals to confirm the mechanism in vivo. researchgate.net Furthermore, animal models are essential for bridging preclinical data to clinical applications, as pharmacokinetic/pharmacodynamic (PK/PD) modeling of data from animal studies helps to predict efficacious human dose regimens. europa.eunih.gov

Selection and Justification of Relevant Animal Models for Specific Disease Contexts

The choice of animal models is paramount in preclinical research, aiming to recapitulate the pathophysiology of human diseases to test the efficacy and mechanism of a new chemical entity. For a hypothetical compound such as this compound, the selection of an appropriate animal model would be entirely dependent on its intended therapeutic target.

Oncology: Should this compound be investigated as a potential anti-cancer agent, a variety of rodent models would be applicable. mdpi.com These include:

Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice. This allows for the in-vivo assessment of the compound's direct effect on human tumor growth.

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, closely mimicking the genetic progression of human cancers. nih.gov

Syngeneic Models: An immunocompetent mouse model where mouse tumor cells are implanted into mice of the same genetic background. This is particularly useful for studying the interaction of the compound with the immune system in the tumor microenvironment.

Neurological Disorders: For neurodegenerative diseases, models that exhibit the characteristic pathology are chosen. For instance, in Alzheimer's disease research, transgenic mice expressing human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations are commonly used to study amyloid plaque formation.

Metabolic Diseases: In the context of diabetes, models such as the non-obese diabetic (NOD) mouse for Type 1 diabetes or the db/db mouse, which has a mutation in the leptin receptor leading to obesity and insulin resistance, would be relevant.

The justification for selecting a particular model hinges on its ability to predict clinical outcomes in humans. A well-chosen model will not only demonstrate the compound's potential efficacy but also provide insights into its mechanism of action.

| Disease Context | Animal Model | Key Features & Justification |

| Cancer | Xenograft (e.g., Nude mice) | Allows for testing of human-specific cancer cells. Justified for initial efficacy screening. |

| Genetically Engineered (e.g., p53 knockout) | Mimics human cancer progression. Justified for studying mechanism of action. | |

| Syngeneic (e.g., B16 melanoma in C57BL/6 mice) | Intact immune system. Justified for immunotherapy investigations. | |

| Duchenne Muscular Dystrophy | mdx mouse | Carries a mutation in the dystrophin gene, mimicking the human disease. nih.gov Justified for testing therapies aimed at restoring dystrophin expression. nih.gov |

| Cardiovascular Disease | Apolipoprotein E (ApoE) knockout mouse | Develops spontaneous atherosclerotic lesions. Justified for testing lipid-lowering and anti-inflammatory agents. |

Methodologies for Tissue Distribution and Target Engagement Assessment

Understanding where a compound accumulates in the body and whether it binds to its intended target are critical steps in preclinical evaluation.

Tissue Distribution Studies: These studies, often part of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, determine the concentration of the compound in various organs and tissues over time. bioivt.com A common technique involves administering a radiolabeled version of the compound to animals. bioivt.com At specific time points, tissues are collected, and the amount of radioactivity is measured to quantify the compound's presence. bioivt.com This data is crucial for identifying potential sites of efficacy and toxicity.

Target Engagement Assays: These assays confirm that the compound interacts with its intended molecular target in a cellular or in-vivo environment. nih.govkinampark.com This is a key step to link the compound's biochemical activity with its biological effect. nih.govkinampark.com Several methods can be employed:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes upon ligand binding. nih.govfrontiersin.org Cells or tissue lysates are treated with the compound, heated, and the amount of soluble target protein is quantified. frontiersin.org An increase in the melting temperature of the target protein indicates direct binding of the compound. nih.gov

Bioluminescence Resonance Energy Transfer (BRET): This technique measures the interaction between a target protein fused to a luciferase and a fluorescently labeled tracer molecule that binds to the same target. promegaconnections.com If the test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. promegaconnections.com

Positron Emission Tomography (PET): For in-vivo target engagement, a radiolabeled version of the compound or a known ligand for the target can be administered. PET imaging can then be used to visualize and quantify the compound's binding to its target in the living animal.

The data generated from these assays are vital for optimizing the compound's properties, such as its ability to reach the target tissue and engage the target protein effectively.

| Methodology | Principle | Application in Preclinical Research |

| Quantitative Whole-Body Autoradiography (QWBA) | Involves administering a radiolabeled compound to an animal and imaging its distribution in whole-body cross-sections over time. bioivt.com | Provides a comprehensive visualization and quantification of drug distribution across all tissues and organs. bioivt.com |

| Cellular Thermal Shift Assay (CETSA) | Based on the change in thermal stability of a protein upon ligand binding. nih.govfrontiersin.org | Confirms direct binding of a compound to its target protein in a cellular environment. frontiersin.org |

| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of a luciferase-tagged target protein and a fluorescently labeled tracer. promegaconnections.com | Quantifies target engagement in living cells by measuring the displacement of the tracer by the test compound. promegaconnections.com |

Structure Activity Relationship Sar and Analog Development of Dda Hp

Systematic Modification of the 5'-Phosphonate Moiety and its Impact on Biological Activity

The 5'-phosphonate group is a key feature of ddA-HP, designed to mimic the 5'-monophosphate of the natural nucleotide, thereby bypassing the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs. The direct carbon-phosphorus bond in phosphonates also offers greater resistance to hydrolysis by cellular phosphatases compared to the phosphoester bond in natural monophosphates.

Systematic modifications of this moiety have been undertaken to understand its role in biological activity and to optimize the therapeutic potential of this compound analogs. Research has focused on altering the linker between the 5'-oxygen and the phosphorus atom, as well as substituting the groups attached to the phosphorus.

One important area of investigation has been the synthesis of 5'-O-phosphonomethyl derivatives of 2',3'-dideoxynucleosides. nih.gov In these analogs, an oxygen atom links the 5'-carbon of the sugar to a methylene (B1212753) group, which is then attached to the phosphonate (B1237965) group (-O-CH₂-P(O)(OH)₂). This modification extends the chain between the sugar and the phosphonate.

Studies on a series of pyrimidine (B1678525) 2',3'-dideoxynucleoside 5'-O-phosphonomethyl derivatives revealed significant insights into the SAR of this class of compounds. While several analogs, including the 5'-O-phosphonomethyl derivatives of 3'-deoxythymidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine, did not exhibit substantial anti-HIV activity, others demonstrated potent inhibition of HIV-1 cytopathogenicity. nih.gov Specifically, the 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine (B1224464) and 3'-azido-3'-deoxythymidine (AZT) showed 50% inhibition of HIV-1 at concentrations of approximately 1 µM. nih.gov

| Compound | 5'-Modification | 3'-Sugar Modification | Anti-HIV-1 Activity (EC₅₀) |

|---|---|---|---|

| 5'-O-Phosphonomethyl-3'-deoxythymidine | -O-CH₂-P(O)(OH)₂ | -H | Not Appreciable |

| 5'-O-Phosphonomethyl-2',3'-dideoxyuridine | -O-CH₂-P(O)(OH)₂ | -H | Not Appreciable |

| 5'-O-Phosphonomethyl-2',3'-dideoxycytidine | -O-CH₂-P(O)(OH)₂ | -H | Not Appreciable |

| 5'-O-Phosphonomethyl-3'-deoxy-3'-fluorothymidine | -O-CH₂-P(O)(OH)₂ | -F | ~1 µM |

| 5'-O-Phosphonomethyl-3'-azido-3'-deoxythymidine | -O-CH₂-P(O)(OH)₂ | -N₃ | ~1 µM |

Exploration of Nucleoside Base and Sugar Ring Modifications in ddA Analogs

Parallel to the modifications of the 5'-phosphonate moiety, extensive research has been conducted on altering the nucleoside base (adenine in the case of ddA) and the 2',3'-dideoxyribose sugar ring. These modifications aim to enhance the selectivity of the analogs for viral enzymes over host cell polymerases, thereby improving their therapeutic index.

Modifications to the adenine (B156593) base can influence the compound's interaction with the active site of the target enzyme, such as HIV reverse transcriptase. Changes at various positions of the purine (B94841) ring have been explored. For instance, the introduction of different substituents at the C2, N6, and C8 positions of adenine can impact the binding affinity and antiviral activity. rsc.org

The sugar ring is another critical determinant of biological activity. The absence of the 3'-hydroxyl group in the 2',3'-dideoxyribose moiety is what enables these compounds to act as chain terminators of DNA synthesis. Further modifications to the sugar ring, such as the introduction of fluorine or other substituents, can affect the conformational properties of the nucleoside analog, which in turn influences its interaction with viral polymerases. These structural changes can also impact the metabolic stability and cellular uptake of the compounds.

Application of Computational Approaches in SAR Analysis and Lead Optimization

In recent years, computational methods have become an indispensable tool in the SAR analysis and lead optimization of this compound analogs. Molecular modeling techniques, such as docking studies and molecular dynamics simulations, provide valuable insights into the binding modes of these inhibitors within the active site of their target enzymes. These approaches can help rationalize experimentally observed SAR data and guide the design of new, more potent analogs.

Quantitative structure-activity relationship (QSAR) studies are another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that correlate with antiviral potency, QSAR models can be used to predict the activity of yet-unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, create a synergistic cycle of design, testing, and refinement that is crucial for the development of optimized this compound-based antiviral agents.

Emerging Research Avenues and Future Directions for Dda Hp Research

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insight6.2. Rational Design of ddA-HP Derivatives with Enhanced Target Specificity and Reduced Off-Target Effects6.3. Investigating Potential Synergistic Effects with Other Therapeutic Agents and Modalities

Additionally, as no compound names related to "this compound" or its potential derivatives and combination therapies could be identified, the requested table of compound names also cannot be generated.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate ddA-HP’s biochemical interactions while minimizing confounding variables?

- Methodological Answer : Utilize a controlled experimental design with randomization and blinding to reduce bias. Define dependent variables (e.g., enzymatic activity, binding affinity) and independent variables (e.g., concentration, temperature). Include negative controls (e.g., solvent-only groups) and positive controls (known inhibitors/activators) to validate assay sensitivity. Statistical power analysis should guide sample size determination to ensure reproducibility .

- Key Consideration : Align variables with research hypotheses using frameworks like PICO (Population, Intervention, Comparison, Outcome) to clarify objectives .

Q. What criteria should guide the selection of analytical techniques for this compound characterization?

- Methodological Answer : Prioritize techniques based on the compound’s properties:

- Structural Analysis : NMR, X-ray crystallography.

- Purity Assessment : HPLC with UV/Vis or mass spectrometry.

- Functional Studies : Surface plasmon resonance (SPR) for binding kinetics.

- Cross-validate results using orthogonal methods (e.g., combining spectroscopic and chromatographic data) to address instrumentation limitations .

Q. How can researchers ensure ethical compliance when conducting in vitro or in vivo studies involving this compound?

- Methodological Answer : Adhere to institutional review board (IRB) or animal ethics committee guidelines. For human-derived samples, obtain informed consent and anonymize data. For animal studies, follow the "3Rs" (Replacement, Reduction, Refinement) and report species-specific housing conditions in the methods section .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be analyzed and reconciled?

- Methodological Answer : Apply triangulation by:

- Comparative Analysis : Contrast results with prior studies (e.g., differences in assay conditions, cell lines).

- Bias Assessment : Evaluate potential sources of error (e.g., batch effects, instrument calibration).

- Statistical Replication : Conduct meta-analysis if sufficient datasets exist.

- Document discrepancies transparently in the discussion section, proposing hypotheses for follow-up studies (e.g., allosteric modulation under varying pH) .

Q. What strategies are effective for integrating this compound research findings into broader theoretical frameworks?

- Methodological Answer : Use a mixed-methods approach:

- Quantitative Synthesis : Calculate effect sizes and confidence intervals to compare with literature.

- Qualitative Interpretation : Map results to existing pathways (e.g., metabolic networks) using tools like KEGG or Reactome.

- Discuss implications for "unknown" interactions flagged in databases, proposing mechanistic models for validation .

Q. How can researchers address limitations in this compound’s stability during long-term storage or experimental assays?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varied conditions (temperature, light, humidity).

- Formulation Optimization : Use cryoprotectants or lyophilization for sensitive compounds.

- Data Adjustment : Apply correction factors for degradation observed in time-course experiments, clearly stating assumptions in supplementary materials .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting this compound research data to enhance reproducibility?

- Methodological Answer :

- Tables/Figures : Include raw data (e.g., IC50 values with standard deviations) and normalized results (e.g., fold changes).

- Metadata : Document instrument settings, software versions, and reagent lot numbers.

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or Figshare .

Q. How should researchers structure a discussion section to highlight this compound’s novel contributions without overinterpretation?

- Methodological Answer :

- Hierarchical Organization : Start with primary findings, then contextualize with literature, and conclude with limitations.

- Strength of Evidence : Use language tiers (e.g., "suggests" for correlative data; "demonstrates" for mechanistic validation).

- Avoid extrapolating beyond the data (e.g., claiming therapeutic potential without in vivo efficacy results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.